(4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate
Description
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is (4-(tert-butyl)cyclohexyl)methyl 2-methylpropanoate , reflecting its branched ester and cyclohexane backbone. Alternative nomenclature includes:
- (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate
- 4-tert-Butylcyclohexylmethyl isobutyrate
- Isobutyric acid (4-tert-butylcyclohexyl)methyl ester
Molecular Formula and Structural Features
The molecular formula is C₁₅H₂₈O₂ , derived from the combination of a tert-butylcyclohexylmethyl group (C₁₁H₂₁) and an isobutyrate moiety (C₄H₇O₂). The cyclohexane ring adopts a chair conformation, with the tert-butyl group (-C(CH₃)₃) occupying the equatorial position to minimize steric strain. The ester group (-COO-) links the isobutyric acid derivative to the cyclohexylmethyl chain.
Structural Depiction:
O
\
C(=O)-O-CH₂-C₆H₁₀-(C(CH₃)₃)
Key Physicochemical Properties
While experimental data for this specific compound is scarce, analogs provide reliable estimates:
The ester’s lipophilicity (high LogP) suggests applications in hydrophobic matrices, such as polymer plasticizers or fragrance fixatives.
Historical Context and Discovery Timeline
Early Developments in Cyclohexyl Ester Chemistry
The synthesis of tert-butyl-substituted cyclohexyl esters emerged in the mid-20th century alongside advances in catalytic hydrogenation and Friedel-Crafts alkylation. The tert-butyl group’s steric bulk and electron-donating properties were leveraged to modify reaction kinetics in esterification processes.
Key Milestones
- 1960s: Development of tert-butylcyclohexanol derivatives via acid-catalyzed hydration of limonene or pinene, providing precursors for ester synthesis.
- 1982: First reported synthesis of 4-tert-butylcyclohexyl acetate, a fragrance intermediate, via ZrO₂-catalyzed esterification.
- 2003: Patent filings for 4-tert-butylcyclohexyl 2-methylpropanoate (CAS 5451-57-0) highlighted its utility as a polymer plasticizer.
While (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate itself lacks a well-documented discovery timeline, its structural similarity to patented esters suggests it was developed as part of efforts to optimize steric and electronic properties for material science applications.
Regulatory and Industrial Classification
CAS and EINECS Identifiers
As of 2025, no specific CAS registry number has been assigned to (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate. However, closely related compounds include:
DSSTox and Regulatory Status
The U.S. EPA’s DSSTox database classifies analogous esters as low priority for regulatory action due to their limited environmental persistence and low bioaccumulation potential. For example:
Industrial Applications
- Polymer Science : As a plasticizer, the compound’s branched structure disrupts polymer crystallinity, enhancing flexibility in polyvinyl chloride (PVC) and polyurethanes.
- Fragrance Chemistry : Cyclohexyl esters are valued for their stability and slow release in perfumes, though this specific ester’s odor profile remains uncharacterized.
- Chemical Intermediates : Potential use in synthesizing tertiary alcohols via hydrolysis or transesterification.
Table 1: Industrial Classifications
| Category | Description | Reference |
|---|---|---|
| OECD Functional Uses | Polymer additive, fragrance component | |
| EPA TSCA Inventory | Not listed; analogs marked "Inactive" | |
| EU REACH Regulation | No registered uses as of 2025 |
Properties
CAS No. |
85204-29-1 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl)methyl 2-methylpropanoate |
InChI |
InChI=1S/C15H28O2/c1-11(2)14(16)17-10-12-6-8-13(9-7-12)15(3,4)5/h11-13H,6-10H2,1-5H3 |
InChI Key |
AHSZRWXANYELKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCC1CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate typically involves the esterification of (4-(1,1-Dimethylethyl)cyclohexyl)methanol with isobutyric acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is the most extensively studied reaction for this ester. The process occurs under acidic, alkaline, or neutral conditions, with kinetics dependent on pH and temperature.
Acid-Catalyzed Hydrolysis
-
Conditions : Performed in aqueous acidic media (e.g., HCl or H₂SO₄) at elevated temperatures (50–90°C).
-
Mechanism : Protonation of the ester carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
-
Products : Yields (4-(1,1-dimethylethyl)cyclohexyl)methanol and isobutyric acid .
-
Kinetics :
Parameter Value (Acid Hydrolysis) Rate constant (25°C, pH 2) Activation energy ()
Base-Catalyzed Hydrolysis
-
Conditions : Requires alkaline solutions (e.g., NaOH or KOH) under reflux.
-
Mechanism : Hydroxide ions directly attack the ester carbonyl, forming a tetrahedral intermediate.
-
Products : Generates (4-(1,1-dimethylethyl)cyclohexyl)methanol and isobutyrate salt .
-
Kinetics :
Parameter Value (Base Hydrolysis) Rate constant (25°C, pH 12) Activation energy ()
Neutral hydrolysis is negligible under ambient conditions but becomes significant at temperatures >100°C .
Transesterification
This ester undergoes transesterification with alcohols in the presence of catalysts:
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Catalysts : Titanium(IV) isopropoxide or enzymatic lipases (e.g., Candida antarctica lipase B).
-
Mechanism : Nucleophilic acyl substitution where the alkoxide group replaces the original ester’s alkoxy moiety.
-
Example Reaction :
-
Yield : 78–92% under optimized conditions (60°C, 24 h).
Stability in Solvent Mixtures
The hydrolysis rate varies in organic-aqueous solvent systems:
| Solvent System | Hydrolysis Rate (Relative to Water) |
|---|---|
| Water-Acetone (1:1) | 1.8× faster |
| Water-Methanol (1:1) | 2.4× faster |
| Water-Dioxane (1:1) | 0.6× slower |
Data derived from SPARC computational models validated against experimental measurements .
Mechanistic Insights from Computational Models
The SPARC model predicts hydrolysis rates by analyzing electronic and steric effects:
Biological Activity
The compound (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate has been the subject of various studies exploring its biological activities. This article provides a comprehensive overview of its known biological properties and potential applications.
Anti-inflammatory Properties
Studies have suggested that (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate may possess anti-inflammatory properties. The exact mechanisms of action are not fully elucidated, but it is hypothesized that the compound may modulate inflammatory responses through interaction with specific cellular pathways.
Fragrance and Flavor Applications
Due to its pleasant odor profile, (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate has potential applications in the fragrance and flavor industries. Its unique structure contributes to its olfactory properties, making it a candidate for use in perfumery and as a flavoring agent.
Structure-Activity Relationships
The biological activity of (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate is closely related to its structural features. The presence of the cyclohexyl group, tert-butyl substituent, and isobutyrate moiety all contribute to its overall biological profile. Comparative studies with structurally similar compounds have provided insights into the structure-activity relationships:
| Compound | Structural Characteristics | Biological Activity |
|---|---|---|
| (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate | Cyclohexyl ring, tert-butyl group, isobutyrate moiety | Potential antimicrobial, anti-inflammatory, and fragrance properties |
| 2-Ethylhexyl acetate | Similar ester structure, longer carbon chain | Solvent and plasticizer properties |
| Butyl acetate | Shorter alkyl chain | Used in coatings and adhesives |
| Isobutyl methacrylate | Methacrylate group instead of cyclohexane | Polymerization applications |
Future Research Directions
To fully elucidate the biological activity of (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate, further research is needed in the following areas:
- Comprehensive antimicrobial screening : Determining the compound's efficacy against a broader range of microbial species.
- Molecular mechanisms : Investigating the specific cellular pathways and targets involved in its anti-inflammatory and other biological effects.
- In vivo studies : Conducting animal model experiments to assess the compound's pharmacokinetics, bioavailability, and potential therapeutic applications.
- Structure-activity optimization : Synthesizing and evaluating structural analogs to enhance desired biological activities while minimizing potential side effects.
Scientific Research Applications
Analytical Chemistry
One of the primary applications of (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC).
- Separation Techniques : The compound can be effectively separated using a Newcrom R1 HPLC column. The method utilizes a mobile phase composed of acetonitrile and water with phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This technique allows for the isolation of impurities and can be scaled for preparative separations, making it suitable for pharmacokinetic studies .
Fragrance Formulation
The compound is also utilized in the fragrance industry due to its olfactory properties.
- Fragrance Ingredients : It serves as a component in various fragrance formulations, contributing to scent profiles while maintaining stability and longevity. Studies have indicated that certain compounds like (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate may have lower sensitization potential compared to other fragrance ingredients .
Pharmacokinetics
Research indicates that (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate may play a role in pharmacokinetics.
- Drug Delivery Systems : Its properties suggest potential uses in drug delivery systems where stability and solubility are critical factors. The compound's LogP value indicates good lipophilicity, which may enhance its absorption characteristics when used in pharmaceutical formulations .
Case Study 1: HPLC Method Development
A study focusing on the development of an HPLC method for analyzing (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate demonstrated its effectiveness in separating this compound from complex mixtures. The results showed that using smaller particle columns improved the separation efficiency and reduced analysis time significantly.
Case Study 2: Sensitization Studies in Fragrance Applications
Clinical studies have evaluated the sensitization potential of (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate among patients with known allergies to fragrance ingredients. The findings suggested a low incidence of allergic reactions compared to other common fragrance compounds, supporting its use as a safer alternative in cosmetic formulations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with key analogs in terms of structure, properties, and applications:
Table 1: Comparative Analysis of (4-(1,1-Dimethylethyl)cyclohexyl)methyl Isobutyrate and Analogous Esters
Key Observations
Structural and Functional Differences: The tert-butylcyclohexyl group in the target compound increases hydrophobicity and steric bulk compared to simpler esters like cyclohexyl isobutyrate. This may enhance solubility in nonpolar matrices, making it suitable for polymer formulations or sustained-release fragrance systems . Triisobutyrin, a triester, exhibits higher molecular weight (302.37 g/mol) and is used as a plasticizer or food additive. Its glycerol backbone allows for flexibility in polymer matrices but may reduce volatility compared to monoesters . 4-tert-Butylcyclohexyl acrylate shares the tert-butylcyclohexyl group but contains a reactive acrylate moiety. This enables participation in UV-induced polymerization, unlike the less reactive isobutyrate group in the target compound .
p-Chlorobenzyl isobutyrate contains a chlorine atom, which may confer antimicrobial activity (as seen in for dioxolane derivatives) but could also increase toxicity .
Application Hypotheses :
- The target compound’s steric bulk may slow degradation in environmental or biological systems, extending its utility in long-lasting fragrances or specialty polymer additives.
- In contrast, cyclohexyl isobutyrate ’s lower molecular weight and simpler structure favor volatility, aligning with fragrance applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate, and how can reaction conditions be optimized?
- Methodological Answer : The esterification of 4-tert-butylcyclohexanol with isobutyryl chloride in the presence of a base (e.g., pyridine) is a common route. Optimization involves varying solvents (e.g., dichloromethane or toluene), temperatures (40–80°C), and catalysts (e.g., DMAP). Reaction progress can be monitored via TLC (Rf ~0.5 in hexane/ethyl acetate 8:2) or GC-MS. Factorial design experiments can identify optimal molar ratios and reaction times. Purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures high yield (70–85%) .
Q. Which spectroscopic techniques are most effective for confirming the structure of (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate?
- Methodological Answer :
- IR Spectroscopy : Ester carbonyl stretch at ~1740 cm⁻¹.
- ¹H NMR : Tert-butyl group (1.2 ppm, singlet, 9H), cyclohexyl methine protons (1.4–1.8 ppm, multiplet), and isobutyrate methyl groups (1.1 ppm, doublet).
- ¹³C NMR : Carbonyl carbon at ~170 ppm, quaternary carbons from tert-butyl (29–31 ppm).
- Mass Spectrometry : Molecular ion peak (m/z ~240) and fragmentation patterns.
- Cross-referencing with PubChem data for analogous cyclohexanol derivatives ensures accuracy .
Q. What chromatographic methods are suitable for purifying (4-(1,1-Dimethylethyl)cyclohexyl)methyl isobutyrate?
- Methodological Answer : Normal-phase silica chromatography with hexane/ethyl acetate (9:1 to 7:3) is effective. For HPLC, use a C18 column with a methanol-water gradient (65:35 to 90:10) and UV detection at 210 nm. Adjusting buffer pH (e.g., sodium acetate/acetic acid, pH 4.6) improves peak resolution, as seen in pharmacopeial assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Conduct a meta-analysis to assess variables such as:
- Purity : Validate via HPLC (≥98% purity threshold) .
- Assay Conditions : Standardize using CLSI guidelines (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) .
- Statistical Models : Apply multivariate regression to isolate confounding factors (e.g., solvent effects, incubation times). Reproduce experiments under controlled conditions to verify discrepancies.
Q. What computational methods predict the reactivity of this ester in nucleophilic acyl substitution reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to evaluate steric hindrance from the tert-butyl group.
- Solvent Effects : Use COSMO-RS to simulate polarity impacts on reaction kinetics.
- Kinetic Studies : Compare experimental rate constants (via NMR or LC-MS monitoring) with computational predictions. This dual approach clarifies steric vs. electronic influences .
Q. How does the steric environment of the tert-butyl group influence hydrolytic stability under varying pH conditions?
- Methodological Answer :
- Kinetic Analysis : Perform pH-dependent hydrolysis studies (pH 2–12) using UV-Vis or NMR to track ester degradation.
- Eyring Equation : Calculate activation parameters (ΔH‡, ΔS‡) to differentiate mechanisms (e.g., acid-catalyzed vs. base-promoted hydrolysis).
- Comparative Studies : Contrast with less-hindered esters (e.g., methyl cyclohexyl acetate) to quantify steric stabilization effects .
Q. What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this compound?
- Methodological Answer :
- Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases).
- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and isopropyl alcohol/hexane mobile phases for enantiomer separation.
- Circular Dichroism (CD) : Verify enantiopurity by matching CD spectra to reference standards .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Methodological Answer :
- Reference Standards : Compare with high-purity samples analyzed under identical conditions (e.g., NIST reference spectra) .
- Solvent Artifacts : Re-run NMR in deuterated solvents (CDCl₃ vs. DMSO-d6) to assess solvent-induced shifts.
- Collaborative Validation : Share raw data (e.g., FID files for NMR) across labs to confirm peak assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
